

# physical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzonitrile

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## Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-fluorobenzonitrile

Cat. No.: B2696780

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An In-Depth Technical Guide to **3-Bromo-6-chloro-2-fluorobenzonitrile**: A Keystone Building Block for Modern Drug Discovery

## Introduction: Strategic Value in Medicinal Chemistry

**3-Bromo-6-chloro-2-fluorobenzonitrile** is a highly functionalized aromatic compound that has emerged as a critical building block for researchers, particularly those in the field of drug development. Its strategic importance does not lie in any single attribute, but rather in the synergistic interplay of its four distinct functional moieties: a nitrile group and three different halogen atoms (Fluorine, Chlorine, Bromine) positioned at specific locations on the benzene ring. This unique arrangement provides a versatile platform for complex molecular engineering, enabling chemists to introduce a variety of substituents with high regioselectivity.

The presence of a bromine atom, for instance, offers a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. Simultaneously, the fluorine atom can significantly enhance the metabolic stability and bioavailability of the final Active Pharmaceutical Ingredient (API). This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, practical protocols for its characterization, and insights into its reactivity and safe handling.

## Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of **3-Bromo-6-chloro-2-fluorobenzonitrile** is paramount for its effective use in synthesis, from designing reaction conditions to ensuring laboratory safety.

### Structural and Identity Data

The compound's structure is the foundation of its reactivity. The IUPAC name, **3-bromo-6-chloro-2-fluorobenzonitrile**, precisely describes the substitution pattern on the benzonitrile core.<sup>[1]</sup>

Identifier	Value	Source
IUPAC Name	3-bromo-6-chloro-2-fluorobenzonitrile	[1]
CAS Number	943830-79-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrClFN	[1][2]
Molecular Weight	234.45 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=C(C(=C1Cl)C#N)F)Br</chem>	[1]
InChI Key	TWYUOUVQRHKSFE-UHFFFAOYSA-N	[3]

### Quantitative Physical Properties

The physical properties dictate the compound's behavior in different solvents and thermal conditions. Note that some of these values are predicted based on computational models, which is common for specialized reagents.

Property	Value	Notes
Physical Form	Solid	[3]
Boiling Point	256.6 ± 35.0 °C	Predicted
Density	1.81 ± 0.1 g/cm <sup>3</sup>	Predicted
LogP	3.11	Indicates low water solubility
Solubility	Low in water; Soluble in organic solvents	[4]

The high LogP value suggests a hydrophobic nature, indicating that solubility will be poor in aqueous media but favorable in common organic solvents like DMF, ethyl acetate, and dichloromethane.[4] This is a critical consideration for selecting appropriate reaction and purification solvents.

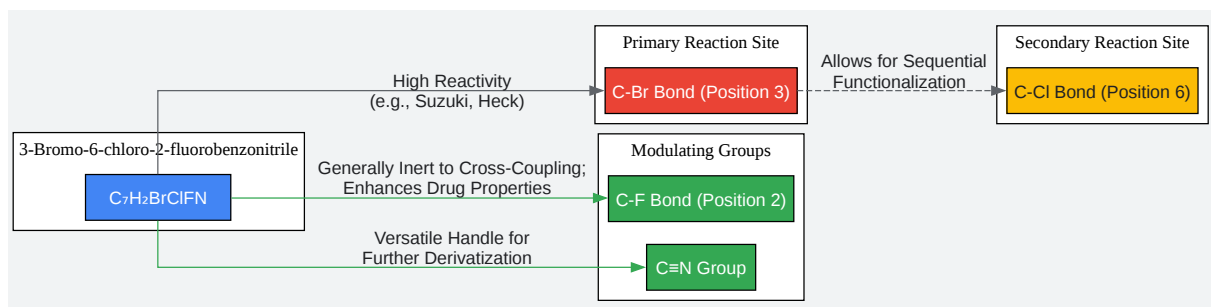
## Part 2: Reactivity Profile and Synthetic Utility

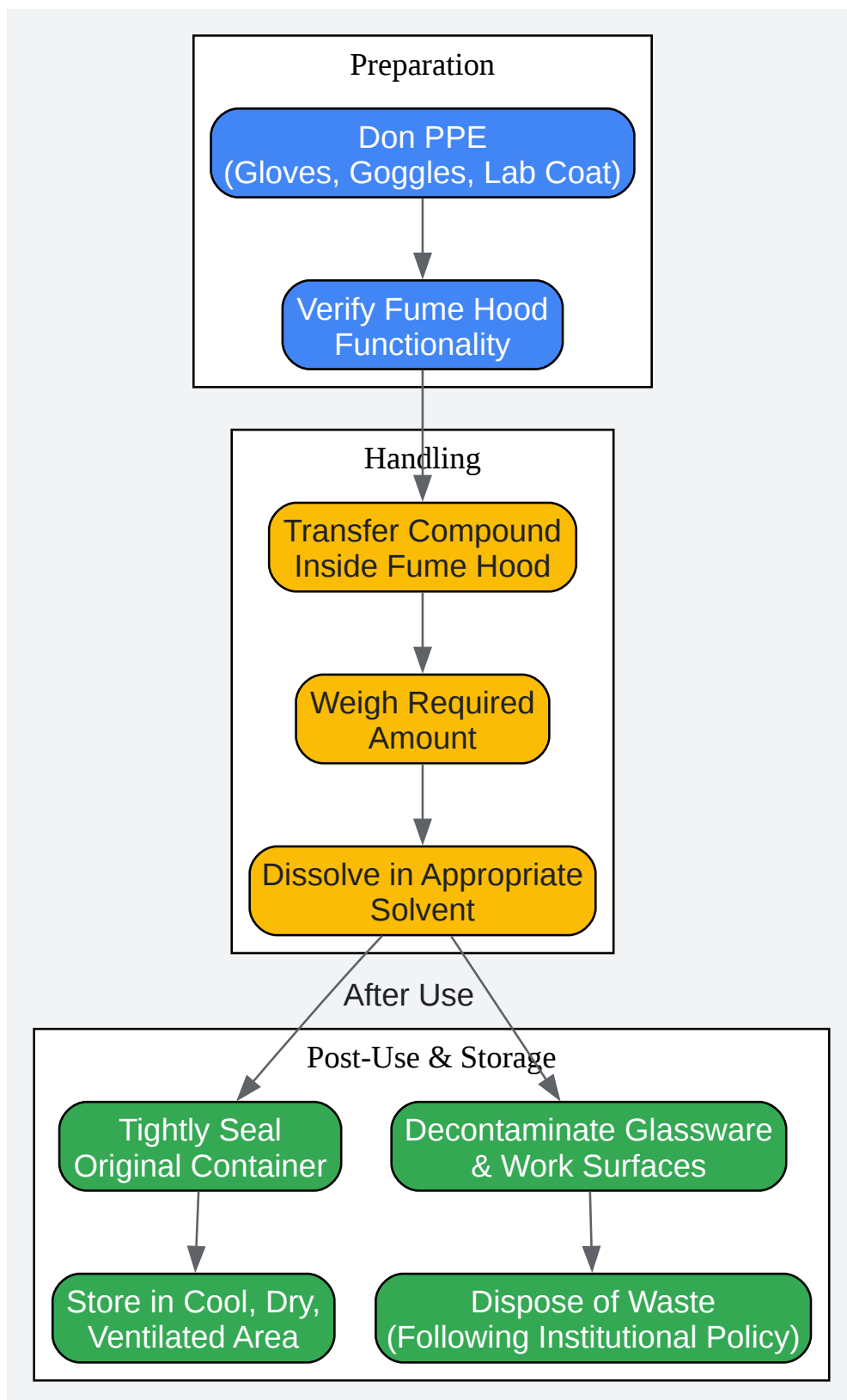
The synthetic power of **3-Bromo-6-chloro-2-fluorobenzonitrile** stems from the differential reactivity of its halogen substituents. This allows for sequential, site-selective modifications.

### The Hierarchy of Halogen Reactivity

In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of aryl halides typically follows the order: I > Br > Cl. This hierarchy is the cornerstone of this reagent's utility. The C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis conditions. This allows chemists to selectively perform a cross-coupling reaction at the C3 position (bromine) while leaving the chlorine at C6 untouched for a potential subsequent transformation.

This tiered reactivity is invaluable for building molecular complexity in a controlled, stepwise manner, a necessity in the synthesis of intricate drug candidates.





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